molecular formula C14H17NOS B4302523 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol

2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol

Cat. No. B4302523
M. Wt: 247.36 g/mol
InChI Key: DKJSEEQIBWJOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol, also known as MTF, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic compound that belongs to the family of thiazolidine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol also activates the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and glucose uptake. Additionally, 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a versatile compound for studying various diseases. Additionally, 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has a relatively simple synthesis method, making it easy to obtain in large quantities. One of the limitations of using 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol in lab experiments is its potential toxicity. Although 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been shown to be relatively safe in animal studies, its toxicity in humans is not fully understood.

Future Directions

There are several future directions for the research on 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol. One potential direction is the development of 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol.

Scientific Research Applications

2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has also been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-14(2,16)8-7-11-3-5-12(6-4-11)13-15-9-10-17-13/h3-6,13,15-16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJSEEQIBWJOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C2NCCS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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